2-Bromoethyl Methacrylate: A Comprehensive Technical Guide for Researchers
2-Bromoethyl Methacrylate: A Comprehensive Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the chemical properties, structure, synthesis, and reactivity of 2-Bromoethyl Methacrylate (BEMA). This monomer is a valuable building block in polymer chemistry and drug development, offering a versatile platform for the synthesis of functionalized materials. This document is intended for researchers, scientists, and professionals in drug development seeking detailed technical information.
Chemical Properties and Structure
2-Bromoethyl methacrylate is an organic compound with the molecular formula C6H9BrO2.[1] It is characterized by the presence of a methacrylate functional group and a reactive bromine atom.[2] This bifunctionality allows for its participation in a wide range of chemical transformations, making it a versatile monomer in polymer synthesis. The presence of the bromine atom provides a site for nucleophilic substitution, while the methacrylate group readily undergoes free-radical polymerization.[2]
Physicochemical Properties
A summary of the key physicochemical properties of 2-Bromoethyl Methacrylate is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C6H9BrO2 | [1][2] |
| Molecular Weight | 193.04 g/mol | [1][2] |
| Physical State | Colorless to pale yellow liquid | [2] |
| Density | 1.3994 g/mL | [1] |
| Boiling Point | 80 °C at 16 Torr; 203 °C at 760 mmHg | [1] |
| Refractive Index | 1.4740 to 1.4780 | [1] |
| Solubility | Soluble in organic solvents such as ethanol and acetone; limited solubility in water. | [2] |
Chemical Structure
The chemical structure of 2-Bromoethyl Methacrylate consists of a methacrylate group ester-linked to a 2-bromoethyl group. The molecule's IUPAC name is 2-bromoethyl 2-methylprop-2-enoate.[3]
Experimental Protocols
Synthesis of 2-Bromoethyl Methacrylate
A common laboratory-scale synthesis of 2-Bromoethyl Methacrylate involves the esterification of methacrylic acid with 2-bromoethanol. A detailed procedure is as follows:
Materials:
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2-bromoethanol
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Methacrylic acid
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Boric acid (H3BO3)
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Toluene
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Hydroquinone
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Pyridine
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Anhydrous sodium sulfate (Na2SO4)
Procedure:
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To a 250 mL flask equipped with a Dean-Stark trap and a reflux condenser, add 75 g (0.6 mol) of 2-bromoethanol, 12.37 g (0.2 mol) of boric acid, and 80 mL of toluene.[3]
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Heat the mixture to 150 °C with continuous stirring to remove water via azeotropic distillation. This step is typically complete within 3-4 hours.[3]
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After water removal is complete, distill off the excess toluene.[3]
-
Cool the reaction mixture and add 50.9 mL (0.6 mol) of methacrylic acid, 0.1 g of hydroquinone (as a polymerization inhibitor), and 3 mL of pyridine.[3]
-
Heat the mixture to 160 °C and maintain for 24 hours.[3]
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After cooling, pour the reaction mixture into 300 mL of water.[3]
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Separate the organic phase using a separatory funnel and dry it over anhydrous sodium sulfate.[3]
-
Purify the crude product by vacuum distillation (boiling point 112–114 °C at 11 mmHg) to obtain pure 2-Bromoethyl methacrylate. The reported yield for this procedure is 71.2%.[3]
Characterization
The synthesized 2-Bromoethyl methacrylate can be characterized using various spectroscopic techniques.
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¹H NMR (CDCl₃): δ = 6.0 (s, 1H, =CH₂ cis), 5.45 (s, 1H, =CH₂ trans), 4.3 (broad s, 2H, –COO–CH₂–), 3.4 (broad s, 2H, –CH₂–Br), 1.8 (s, 3H, CH₃–C=C).[3]
Reactivity and Applications in Drug Development
The reactivity of 2-Bromoethyl methacrylate is dominated by the two functional groups present in its structure. The bromoethyl group is susceptible to nucleophilic substitution, while the methacrylate group can undergo radical polymerization.
Nucleophilic Substitution
The bromine atom in 2-Bromoethyl methacrylate can be displaced by a variety of nucleophiles, such as amines, alcohols, and carboxylates.[4] This reactivity allows for the post-polymerization modification of polymers containing BEMA units, enabling the introduction of a wide range of functional groups.
Polymerization
2-Bromoethyl methacrylate is a versatile monomer for various polymerization techniques, including:
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Free Radical Polymerization: BEMA can be copolymerized with other vinyl monomers using initiators like azobisisobutyronitrile (AIBN).[5] This method is used to synthesize crosslinked polymeric microspheres.[1]
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Atom Transfer Radical Polymerization (ATRP): The bromoethyl group in BEMA can act as an initiator for ATRP, allowing for the synthesis of well-defined block copolymers and polymer brushes from surfaces.[1] This "grafting from" approach is a powerful tool for surface modification.
A general experimental workflow for surface-initiated ATRP using a bromo-functionalized initiator is depicted below.
The ability to create well-defined polymer architectures with pendant reactive groups makes 2-Bromoethyl methacrylate a valuable monomer in the development of drug delivery systems, biocompatible coatings, and functional biomaterials. The bromo groups can be used to attach targeting ligands, drugs, or other bioactive molecules.
Safety and Handling
2-Bromoethyl methacrylate is classified as a skin and eye irritant. Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood. Commercial preparations are often stabilized with inhibitors like hydroquinone monomethyl ether (MEHQ) to prevent premature polymerization.[1]
This technical guide provides a summary of the key chemical properties, structure, and reactivity of 2-Bromoethyl methacrylate. For more detailed information, researchers are encouraged to consult the cited literature.
